![molecular formula C12H22N2O4 B100193 Piperazine, 1,4-bis(ethoxyacetyl)- CAS No. 17149-25-6](/img/structure/B100193.png)
Piperazine, 1,4-bis(ethoxyacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis(ethoxyacetyl)- is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of piperazine, 1,4-bis(ethoxyacetyl)- is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
Piperazine, 1,4-bis(ethoxyacetyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and reduce inflammation in animal models. Additionally, it has been shown to have neuroprotective effects and reduce oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1,4-bis(ethoxyacetyl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been shown to have potential applications in various fields, making it a versatile compound for research. However, its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
Zukünftige Richtungen
There are several future directions for research on piperazine, 1,4-bis(ethoxyacetyl)-. One potential direction is to further investigate its mechanism of action and potential targets for drug development. Additionally, it can be further studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. Furthermore, its potential side effects and toxicity need to be further studied to ensure its safety for human use.
Conclusion:
In conclusion, piperazine, 1,4-bis(ethoxyacetyl)- is a versatile compound that has potential applications in various fields of research. Its unique properties and potential biological activities make it an interesting compound for further investigation. However, its mechanism of action and potential side effects need to be further studied to ensure its safety and efficacy for human use.
Synthesemethoden
The synthesis of piperazine, 1,4-bis(ethoxyacetyl)- involves the reaction of piperazine with ethyl chloroacetate in the presence of a base. The reaction yields the desired product, which can be further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis(ethoxyacetyl)- has been extensively used in scientific research for its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. Additionally, it has been used as a building block for the synthesis of other compounds with potential biological activities.
Eigenschaften
CAS-Nummer |
17149-25-6 |
---|---|
Produktname |
Piperazine, 1,4-bis(ethoxyacetyl)- |
Molekularformel |
C12H22N2O4 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
2-ethoxy-1-[4-(2-ethoxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H22N2O4/c1-3-17-9-11(15)13-5-7-14(8-6-13)12(16)10-18-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
LLQTUNYDYXBRBV-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)N1CCN(CC1)C(=O)COCC |
Kanonische SMILES |
CCOCC(=O)N1CCN(CC1)C(=O)COCC |
Andere CAS-Nummern |
17149-25-6 |
Synonyme |
1,4-Bis(ethoxyacetyl)piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.